3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the pyrazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies suggest that it works by inhibiting specific enzymes and signaling pathways that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which ultimately results in the suppression of tumor growth.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. Additionally, it has also been shown to have an effect on the expression of specific genes involved in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential therapeutic applications. It has shown promising results in inhibiting the growth of cancer cells and has anti-inflammatory and anti-bacterial properties. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research and development of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole. One direction is to further investigate its potential as an anti-cancer agent and to develop more efficient synthesis methods to produce it in larger quantities. Additionally, further studies can be conducted to investigate its potential as an anti-inflammatory and anti-bacterial agent. Finally, studies can also be conducted to investigate the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications as an anti-cancer, anti-inflammatory, and anti-bacterial agent make it a promising compound for future research and development. However, its complex synthesis process and potential side effects and toxicity must also be taken into consideration.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is through the reaction of 4-bromobenzaldehyde, 4-methoxybenzaldehyde, phenylsulfonyl hydrazide, and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of the pyrazole ring, which is then further modified to produce the final product.
Scientific Research Applications
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has shown promising results in various scientific research applications. One of the most significant applications is its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has also been shown to have anti-inflammatory and anti-bacterial properties.
properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-28-19-13-9-17(10-14-19)22-15-21(16-7-11-18(23)12-8-16)24-25(22)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFDBWYVJTJRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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